molecular formula C8H5ClF3NO3S B2698383 2-(Trifluoroacetamido)benzene-1-sulfonyl chloride CAS No. 2044713-25-7

2-(Trifluoroacetamido)benzene-1-sulfonyl chloride

Cat. No.: B2698383
CAS No.: 2044713-25-7
M. Wt: 287.64
InChI Key: ALBDEMYKACRPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoroacetamido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H5ClF3NO3S and a molecular weight of 287.65 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain consistency and quality. The process includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoroacetamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

2-(Trifluoroacetamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetamido)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and modification processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetamido group.

    2-(Trifluoromethyl)benzenesulfonyl chloride: Another related compound with a trifluoromethyl group.

Uniqueness

2-(Trifluoroacetamido)benzene-1-sulfonyl chloride is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the trifluoroacetamido functionality is desired .

Properties

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3S/c9-17(15,16)6-4-2-1-3-5(6)13-7(14)8(10,11)12/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBDEMYKACRPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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